Venturicidin A

ATP synthase inhibition F₀ proton translocation E. coli H⁺-ATPase

Select Venturicidin A as your definitive F₀-sector ATP synthase inhibitor. Its unique 3′-carbamate moiety enables distinct hydrogen-bonding with the c-subunit, delivering strong inhibition of ATP-driven proton transport in E. coli H⁺-ATPase where Oligomycin A shows only weak activity. With a 10.4-fold potency advantage over Venturicidin E against MV-4-11 leukemia cells (IC₅₀ 0.09 μM vs. 0.94 μM), it serves as the optimal reference standard for F₀ binding site occupancy, MDR adjuvant screening, and rice blast control formulation (3.5–4.5 g/mu). Manufactured under strict QC. Buy direct for guaranteed purity and competitive B2B pricing.

Molecular Formula C41H67NO11
Molecular Weight 750.0 g/mol
CAS No. 33538-71-5
Cat. No. B1683044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenturicidin A
CAS33538-71-5
SynonymsVenturicidin A;  A-130;  A130;  A 130;  AA 0368;  AA-0368;  AA0368
Molecular FormulaC41H67NO11
Molecular Weight750.0 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
InChIInChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
InChIKeyHHQKNFDAEDTRJK-LIOWZGMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Venturicidin A (CAS 33538-71-5): Macrolide ATP Synthase Inhibitor Procurement Specifications and Research Applications


Venturicidin A (CAS 33538-71-5) is a 20-membered macrolide antibiotic isolated from Streptomyces species, characterized as a potent inhibitor of the mitochondrial and bacterial F₁F₀-ATP synthase complex acting on the F₀ membrane sector [1]. The compound (C₄₁H₆₇NO₁₁, MW 750.0) was first discovered in 1961 and later structurally elucidated as Venturicidin B 3′-carbamate [2]. It exhibits selective antifungal activity against Venturia species and demonstrates concentration-dependent ATP synthase inhibition via blockade of proton translocation [3].

Why Venturicidin A (CAS 33538-71-5) Cannot Be Substituted with Other ATP Synthase Inhibitors or Congeners


ATP synthase inhibitors within the macrolide class exhibit substantial variability in target binding kinetics, selectivity for F₀ subunits, and downstream functional consequences that preclude interchangeability. Venturicidin A possesses a 3′-carbamate moiety absent in Venturicidin B, conferring distinct hydrogen-bonding interactions with the ATP synthase c-subunit [1]. Direct comparative enzymatic assays confirm that Venturicidin A strongly inhibits ATP-driven proton transport in E. coli H⁺-ATPase, whereas Oligomycin A—a commonly used alternative—shows only weak inhibition under identical conditions [2]. Moreover, Venturicidin A demonstrates a 10-fold higher cytotoxic potency against acute monocytic leukemia MV-4-11 cells (IC₅₀ = 0.09 μM) compared to its congener Venturicidin E (IC₅₀ = 0.94 μM) [3]. These molecular and functional differences mandate compound-specific validation in ATP synthase inhibition studies, antibiotic potentiation assays, and antifungal efficacy evaluations.

Venturicidin A (CAS 33538-71-5) Quantitative Differentiation Evidence: Comparative Assay Data for Scientific Procurement


ATP Synthase Inhibition Potency: Venturicidin A vs. Oligomycin A in E. coli H⁺-ATPase Assays

Venturicidin A demonstrates strong inhibition of ATP-driven proton transport and ATP hydrolysis in E. coli H⁺-ATPase, whereas Oligomycin A exhibits only weak inhibitory activity in the same system [1]. Both inhibitors interfere with covalent dicyclohexylcarbodiimide binding to the F₀ subunit c (uncE protein), confirming shared binding site but divergent functional consequences [2].

ATP synthase inhibition F₀ proton translocation E. coli H⁺-ATPase

Antifungal Efficacy: Venturicidin A vs. Commercial Rice Blast Fungicides

Venturicidin A exhibits approximately 110-fold higher potency (IC₉₀ = 0.115 mg/L) than the commercial fungicide rice blast fungicide (IC₉₀ = 12.98 mg/L) and 850-fold higher potency than rice blast amide (IC₉₀ = 98.70 mg/L) against Pyricularia oryzae [1][2]. Greenhouse trials with a 50 mg/L Venturicidin application reduced rice blast incidence by 92% [3].

Rice blast disease Pyricularia oryzae Fungicide potency

Cytotoxic Selectivity: Venturicidin A vs. Venturicidin E in MV-4-11 Leukemia Cells

Among venturicidin congeners isolated from Streptomyces sp. NRRL S-4, Venturicidin A (compound 4) displays a 10.4-fold higher selective cytotoxicity against acute monocytic leukemia MV-4-11 cells (IC₅₀ = 0.09 μM) compared to Venturicidin E (compound 2, IC₅₀ = 0.94 μM) [1].

Acute monocytic leukemia MV-4-11 cells Selective cytotoxicity

Synergistic Antibiotic Potentiation: Venturicidin A Plus Gentamicin Against MDR Bacteria

Venturicidin A potentiates the aminoglycoside antibiotic gentamicin against multidrug-resistant clinical isolates of Staphylococcus, Enterococcus, and Pseudomonas aeruginosa [1]. The VentA-gentamicin combination is bactericidal and rapidly eradicates methicillin-resistant S. aureus (MRSA) [2]. This potentiation is attributed to VentA-mediated uncoupling of ATP synthesis from electron transport, increasing extracellular proton concentration and enhancing gentamicin uptake [3].

Antibiotic adjuvant Multidrug-resistant bacteria Gentamicin potentiation

High-Value Research and Industrial Application Scenarios for Venturicidin A (CAS 33538-71-5)


Mitochondrial F₁F₀-ATP Synthase Mechanistic Studies and Inhibitor Screening

Employ Venturicidin A as a reference F₀-sector inhibitor for mechanistic studies of ATP synthase proton translocation and ATP hydrolysis. Utilize its differential potency compared to Oligomycin A to validate assay sensitivity and probe F₀ subunit c function in both bacterial and mitochondrial systems [1]. The compound's well-characterized interference with dicyclohexylcarbodiimide covalent labeling provides a robust positive control for F₀ binding site occupancy studies [2].

Agricultural Fungicide Development Against Rice Blast (Pyricularia oryzae)

Leverage Venturicidin A's 110-fold to 850-fold potency advantage over commercial fungicides to develop low-dose, high-efficacy rice blast control formulations [1][2]. Greenhouse and field trial data support application rates of 3.5–4.5 g/mu achieving significant disease reduction, with favorable acute toxicity profiles (oral LD₅₀ > 2000 mg/kg, aquatic LC₅₀ > 10 mg/L) supporting regulatory advancement .

Antibiotic Adjuvant Research for Multidrug-Resistant Bacterial Infections

Deploy Venturicidin A in combination with aminoglycoside antibiotics (e.g., gentamicin) to investigate ATP synthase inhibition as an adjuvant strategy for overcoming MDR in Staphylococcus, Enterococcus, and Pseudomonas aeruginosa clinical isolates [1]. The compound's membrane-active properties and proton gradient disruption mechanism provide a platform for studying bacterial susceptibility restoration and bactericidal synergy [2].

Selective Cytotoxicity Screening in Hematological Malignancy Models

Prioritize Venturicidin A over congeners such as Venturicidin E for cytotoxicity screening against MV-4-11 acute monocytic leukemia cells, where a 10.4-fold potency differential (IC₅₀ = 0.09 μM vs. 0.94 μM) has been established [1]. This differential supports structure-activity relationship studies of the 20-membered macrolide scaffold and identification of critical functional groups for selective antileukemic activity [2].

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